REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:10][C:11](=O)[C:12]([F:15])([F:14])[F:13]>CO>[OH:8][C:7]1[C:2]2[N:3]([CH:10]=[C:11]([C:12]([F:15])([F:14])[F:13])[N:1]=2)[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(F)(F)F)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 h
|
Duration
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24 h
|
Type
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FILTRATION
|
Details
|
After the molecular sieves were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (150 mL)
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with diethyl ether (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude 8-hydroxy-2-(trifluoromethyl)imidazo[1,2-α]pyridine
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and isopropylamine (98:2 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=2N(C=CC1)C=C(N2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |